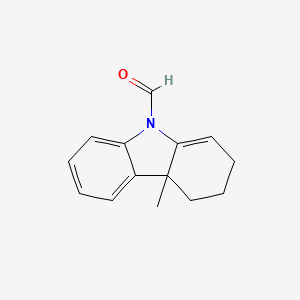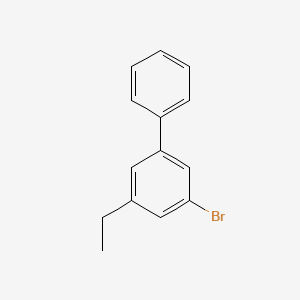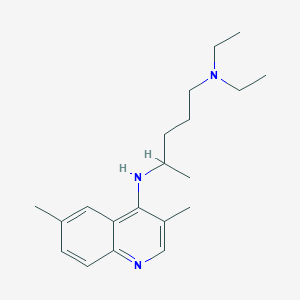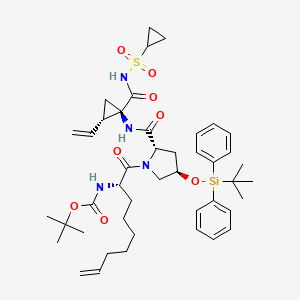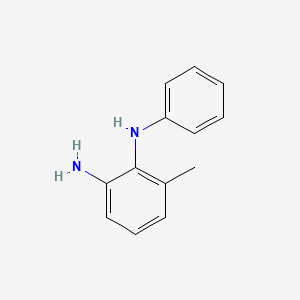
1-(2-Chloro-3-methoxypyridin-4-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Chloro-3-methoxypyridin-4-yl)ethanol is an organic compound with the molecular formula C7H8ClNO2 It is a derivative of pyridine, a basic heterocyclic organic compound This compound is characterized by the presence of a chloro group at the second position, a methoxy group at the third position, and an ethanol group at the fourth position of the pyridine ring
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Chloro-3-methoxypyridin-4-yl)ethanol typically involves the chlorination of 3-methoxypyridine followed by the introduction of an ethanol group. One common method includes the reaction of 3-methoxypyridine with thionyl chloride to introduce the chloro group, followed by a reaction with ethylene oxide to introduce the ethanol group. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like pyridine to facilitate the reactions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products.
化学反応の分析
Types of Reactions: 1-(2-Chloro-3-methoxypyridin-4-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The chloro group can be reduced to form the corresponding methoxy-substituted pyridine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like ammonia (NH3) or sodium thiolate (NaSMe) are used under basic conditions.
Major Products:
Oxidation: Formation of 1-(2-Chloro-3-methoxypyridin-4-yl)acetaldehyde or 1-(2-Chloro-3-methoxypyridin-4-yl)acetic acid.
Reduction: Formation of 1-(2-Methoxy-3-methoxypyridin-4-yl)ethanol.
Substitution: Formation of 1-(2-Amino-3-methoxypyridin-4-yl)ethanol or 1-(2-Methylthio-3-methoxypyridin-4-yl)ethanol.
科学的研究の応用
1-(2-Chloro-3-methoxypyridin-4-yl)ethanol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various functional group modifications.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs targeting specific pathways.
作用機序
The mechanism of action of 1-(2-Chloro-3-methoxypyridin-4-yl)ethanol is not fully understood. it is believed to interact with specific molecular targets and pathways in biological systems. The chloro and methoxy groups may play a role in binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
2-Chloro-3-methoxypyridine: Lacks the ethanol group, making it less versatile in certain reactions.
3-Methoxypyridine: Lacks both the chloro and ethanol groups, resulting in different reactivity and applications.
2-Chloro-4-methoxypyridine: Similar structure but different substitution pattern, leading to different chemical properties.
Uniqueness: 1-(2-Chloro-3-methoxypyridin-4-yl)ethanol is unique due to the presence of both chloro and ethanol groups on the pyridine ring.
特性
分子式 |
C8H10ClNO2 |
|---|---|
分子量 |
187.62 g/mol |
IUPAC名 |
1-(2-chloro-3-methoxypyridin-4-yl)ethanol |
InChI |
InChI=1S/C8H10ClNO2/c1-5(11)6-3-4-10-8(9)7(6)12-2/h3-5,11H,1-2H3 |
InChIキー |
KBDVGPFECLDENL-UHFFFAOYSA-N |
正規SMILES |
CC(C1=C(C(=NC=C1)Cl)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-[Bis[2-(1-methylethyl)phenyl]phosphino]-N-[(9R)-6'-methoxycinchonan-9-yl]benzamide](/img/structure/B14022043.png)

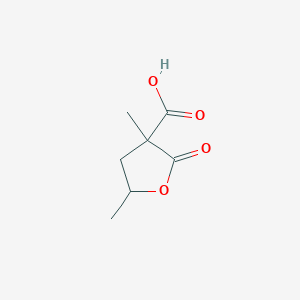

![(1R,2R,4R,12R,13S,16Z)-25-(9H-pyrido[3,4-b]indol-1-yl)-11,22-diazapentacyclo[11.11.2.12,22.02,12.04,11]heptacosa-5,16,25-trien-13-ol;hydrochloride](/img/structure/B14022065.png)

